Spectral Data of 2,4-Dichloro-5-isopropoxyphenylboronic Acid: A Technical Guide
Spectral Data of 2,4-Dichloro-5-isopropoxyphenylboronic Acid: A Technical Guide
This technical guide provides a comprehensive analysis of the predicted spectral data for 2,4-dichloro-5-isopropoxyphenylboronic acid, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and functional materials. The absence of readily available experimental spectra for this specific compound necessitates a detailed predictive approach, grounded in the established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this molecule.
Molecular Structure and Key Features
2,4-Dichloro-5-isopropoxyphenylboronic acid possesses a unique combination of functional groups that dictate its spectral properties. The phenyl ring is substituted with two chloro atoms, an isopropoxy group, and a boronic acid moiety. These substituents influence the electron distribution within the aromatic ring and give rise to characteristic signals in various spectroscopic techniques.
Figure 1: Chemical structure of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the isopropoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and boronic acid groups and the electron-donating effect of the isopropoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | s | 1H | Ar-H | The proton at C6 is deshielded by the adjacent chloro and boronic acid groups. |
| ~7.2 - 7.4 | s | 1H | Ar-H | The proton at C3 is influenced by the ortho chloro and meta isopropoxy groups. |
| ~4.5 - 4.7 | sept | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is split by the six methyl protons. |
| ~1.3 - 1.4 | d | 6H | -OCH(CH₃)₂ | The six equivalent methyl protons are split by the methine proton. |
| ~8.0 - 9.0 | br s | 2H | -B(OH)₂ | The acidic protons of the boronic acid group typically appear as a broad singlet and can exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155 - 160 | C-O (Ar) | The carbon attached to the isopropoxy group is significantly deshielded. |
| ~135 - 140 | C-B (Ar) | The carbon bearing the boronic acid group is deshielded. |
| ~130 - 135 | C-Cl (Ar) | Carbons attached to chlorine atoms are deshielded. |
| ~125 - 130 | C-Cl (Ar) | |
| ~115 - 120 | C-H (Ar) | Aromatic carbons bearing hydrogen atoms. |
| ~110 - 115 | C-H (Ar) | |
| ~70 - 75 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group. |
| ~20 - 25 | -OCH(CH₃)₂ | The equivalent methyl carbons of the isopropoxy group. |
Predicted Infrared (IR) Spectral Data
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| 1385 - 1320 | Strong | B-O stretch |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 850 - 750 | Strong | C-Cl stretch |
The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure that boronic acids often adopt in the solid state.[1][2] The strong B-O stretching vibration is another key diagnostic peak for boronic acids.[1][2]
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely obtained using electrospray ionization (ESI) or another soft ionization technique, is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be distinctive.
Table 4: Predicted m/z Values for Key Fragments
| m/z | Ion | Rationale |
| ~262/264/266 | [M]⁺ or [M+H]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| ~244/246/248 | [M-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| ~220/222/224 | [M-C₃H₆]⁺ | Loss of propene from the isopropoxy group (McLafferty rearrangement). |
| ~203/205/207 | [M-C₃H₇O]⁺ | Loss of the isopropoxy radical. |
| ~175/177 | [M-C₃H₇O-B(OH)₂]⁺ | Subsequent loss of the boronic acid group. |
The presence of two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in a characteristic M, M+2, M+4 isotopic pattern for all chlorine-containing fragments.[3]
Experimental Protocols
Synthesis of 2,4-Dichloro-5-isopropoxyphenylboronic acid
A plausible synthetic route involves the ortho-lithiation of 1,3-dichloro-4-isopropoxybenzene followed by reaction with a trialkyl borate and subsequent acidic workup.
Figure 2: Proposed synthetic workflow for 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Step-by-step methodology:
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Lithiation: Dissolve 1,3-dichloro-4-isopropoxybenzene in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to effect ortho-lithiation.
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Borylation: To the resulting lithiated species, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at the same low temperature.
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Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench by adding an aqueous acid solution (e.g., dilute HCl).
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Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The synthesized compound would then be subjected to the following analytical techniques for structural confirmation:
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NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for 2,4-dichloro-5-isopropoxyphenylboronic acid based on the analysis of its structural features and comparison with analogous compounds. The presented information, including predicted spectral tables and a plausible synthetic and characterization workflow, serves as a valuable resource for scientists and researchers working with this and related compounds. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the predicted structural features.
References
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]
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PubChem. (n.d.). (2-Chloro-5-fluoro-3-isopropoxyphenyl)boronic acid. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link]
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